Product packaging for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol(Cat. No.:CAS No. 35877-37-3)

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1449523
CAS No.: 35877-37-3
M. Wt: 226.23 g/mol
InChI Key: ASCMRDPFTNELIK-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolo-pyrimidine derivative structurally related to allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol, CAS 315-30-0), a well-known xanthine oxidase inhibitor used in gout treatment . While allopurinol is sparingly soluble in water and ethanol, 1-benzyl derivatives may exhibit modified solubility and bioavailability due to the hydrophobic benzyl group .

Pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O B1449523 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 35877-37-3

Properties

IUPAC Name

1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMRDPFTNELIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280937
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35877-37-3
Record name 35877-37-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to interact with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound has been found to interact with other biomolecules, such as protein kinases, further highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms are essential for the compound’s ability to exert its therapeutic effects.

Biological Activity

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates both pyrazole and pyrimidine rings. The presence of a benzyl group enhances its lipophilicity, which is crucial for its biological activity. The molecular formula for this compound is C12_{12}H10_{10}N4_{4}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Research indicates that this compound exhibits potent antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines through the modulation of the epidermal growth factor receptor (EGFR) signaling pathway .
  • Antiviral Properties : Studies have demonstrated that this compound possesses antiviral activity against several viruses, including Zika virus. Its mechanism involves interference with viral replication processes .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential, showing promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Inhibition of Kinases

This compound acts primarily as a kinase inhibitor. It competes with ATP for binding to the active sites of various kinases involved in cancer progression. This ability to mimic ATP allows it to selectively inhibit kinases such as FGFR (Fibroblast Growth Factor Receptor) and CDKs (Cyclin-dependent kinases), which are crucial for cell cycle regulation .

Apoptosis Induction

By disrupting the EGFR signaling pathway, this compound leads to increased apoptosis in cancer cells. This process involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins, ultimately promoting cell death .

Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound in xenograft models, significant tumor regression was observed at specific dosages. The compound demonstrated an IC50_{50} value in the low micromolar range against various cancer cell lines .

Antiviral Activity

Research into its antiviral properties revealed that this compound exhibited an EC50_{50} value of approximately 5 µM against Zika virus in vitro. The compound's cytotoxicity (CC50_{50}) was determined at 39 µM, indicating a favorable selectivity index for antiviral activity over cytotoxic effects .

Comparative Analysis with Related Compounds

The following table summarizes key properties and activities of this compound compared to related compounds:

Compound NameStructureKey ActivitiesIC50_{50} / EC50_{50} Values
This compoundStructureAntitumor, AntiviralIC50_{50}: Low µM; EC50_{50}: 5 µM
DinaciclibStructureCDK inhibitorIC50_{50}: ~10 nM
RoscovitineStructureCDK inhibitorIC50_{50}: ~100 nM

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. In vitro studies have shown that this compound exhibits significant anti-proliferative effects against various cancer cell lines, particularly breast cancer models. The compound's mechanism involves the inhibition of CDK2 activity, leading to reduced cell proliferation and tumor growth.

Case Study:
In a study evaluating its efficacy against breast cancer cells, this compound demonstrated an IC50 value in the low micromolar range, indicating strong anticancer properties. Furthermore, in vivo studies in mouse models showed a significant reduction in tumor size with minimal systemic toxicity, suggesting a favorable therapeutic index for potential clinical applications.

2. Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antimicrobial activity against various pathogens. The structural features of this compound contribute to its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. By modulating enzyme activity, it can influence cellular processes such as signaling and metabolism.

Biochemical Applications

1. Structure-Activity Relationship (SAR) Studies
The exploration of SAR has led to the synthesis of various analogs of this compound aimed at enhancing its biological activity. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been linked to improved potency against different targets.

2. Drug Development
Given its promising biological activities, this compound serves as a valuable building block for developing novel pharmaceuticals targeting cancer and infectious diseases.

Material Science Applications

The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the synthesis of new materials with enhanced thermal stability and electrical conductivity.

Activity TypeTarget/EffectReference
AnticancerCDK2 Inhibition
AntimicrobialBroad-spectrum activity
Enzyme InhibitionVarious metabolic enzymes

Comparison with Similar Compounds

N-1 Substitution Effects

  • Benzyl vs. Ethyl : The benzyl group in 1-benzyl derivatives increases steric bulk and lipophilicity compared to the ethyl group in compound 3. This modification may enhance membrane permeability but could reduce solubility .
  • Aryl vs.

C-4 Functionalization

  • Hydroxyl vs. Thiol: The hydroxyl group in allopurinol and its benzyl derivative is critical for hydrogen bonding with xanthine oxidase. Replacing it with a thiol (as in ) may shift redox activity or target selectivity.
  • Aminoethyl-sulfonamide (8c): This polar substituent in compound 8c likely improves water solubility and introduces sulfonamide-mediated interactions, though its anticancer activity remains unquantified .

Preparation Methods

Preparation via Iminoether and Hydrazine Hydrate Reaction

A well-documented method involves the synthesis of ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylates, which are converted into α-functionalized iminoethers by treatment with triethylorthoformate in acetic anhydride under reflux. These iminoethers then react with hydrazine hydrate in ethanol with acetic acid to yield the pyrazolo[3,4-d]pyrimidin-4-ol derivatives, including 1-Benzyl substituted analogs.

  • Procedure Highlights:

    • Starting from ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylates (1a-c).
    • Formation of iminoethers (2a-c) by reflux with triethylorthoformate in acetic anhydride for 3 hours.
    • Reaction of iminoethers with hydrazine hydrate and acetic acid in ethanol under reflux for 1 hour.
    • Isolation by filtration and recrystallization.
  • Yields and Substituent Effects:

Product Code Substituent R Substituent R' Yield (%)
5a H -CH2-Ph 75
5b H -CH2-CH2-Ph 80
5c H (2Cl)-CH2-Ph 65
5d H (4Cl)-CH2-Ph 70
5f CH3 -CH2-Ph 54

Note: this compound corresponds to product 5a with R = H and R' = -CH2-Ph.

  • Spectroscopic Characterization:
    • IR bands near 3400 cm⁻¹ (OH group) and 1670 cm⁻¹ (C=O group).
    • 1H NMR signals consistent with benzyl substitution.
    • High-resolution mass spectrometry confirming molecular formula.

Reaction of Imidates with Primary Amines

Another approach involves the reaction of pyrazolo[3,4-d]pyrimidine imidates with primary amines such as benzylamine under reflux in toluene, often catalyzed by acetic acid. This leads to nucleophilic attack on the imidic carbon, forming amidine intermediates that undergo Dimroth rearrangement to yield the pyrazolopyrimidine derivatives.

  • Procedure Highlights:

    • Equimolar amounts of imidate and primary amine mixed in toluene.
    • Reflux for approximately 6 hours.
    • Isolation of solid product by filtration and washing.
  • Yields:

    • Benzyl-substituted derivatives typically obtained in yields ranging from 54% to 75%, depending on substituents on the pyrazole ring.
  • Mechanistic Notes:

    • The reaction proceeds via nucleophilic addition followed by rearrangement.
    • The Dimroth rearrangement stabilizes the pyrazolo[3,4-d]pyrimidine core.

One-Pot Four-Component Synthesis

A novel and efficient method involves a one-pot condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, yielding pyrazolo[3,4-d]pyrimidine derivatives in good yields. This green chemistry approach avoids isolation of intermediates and uses readily available substrates.

  • Procedure Highlights:

    • Mixing hydrazine, methylenemalononitrile, an aldehyde (e.g., benzaldehyde for benzyl substitution), and an alcohol solvent.
    • Heating under controlled conditions to promote condensation and cyclization.
    • Products isolated by crystallization.
  • Advantages:

    • Simplified procedure with fewer purification steps.
    • Broad substrate scope including various alcohols.
    • Good yields and scalability.
  • Limitations:

    • Specific to certain substitution patterns.
    • Requires optimization for each substrate combination.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield Range (%) Key Features
Iminoether + Hydrazine Hydrate Ethyl 5-amino-3-substituted pyrazole esters, triethylorthoformate Reflux in acetic anhydride, then ethanol with hydrazine hydrate 65 - 80 Well-established, moderate to high yields, good for benzyl derivatives
Imidate + Primary Amines Pyrazoloimidates, benzylamine Reflux in toluene with acetic acid catalyst 54 - 75 Two-step nucleophilic addition and rearrangement, versatile for substitutions
One-Pot Four-Component Condensation Hydrazines, methylenemalononitriles, aldehydes, alcohols Heating under controlled conditions Good (variable) Green chemistry, efficient, broad substrate scope

Research Findings and Notes

  • The reaction of iminoethers with hydrazine hydrate provides a reliable route to this compound with yields up to 75% and clear structural confirmation by IR, NMR, and HRMS.

  • The imidate-amine reaction pathway benefits from the Dimroth rearrangement, which stabilizes the pyrazolopyrimidine framework and allows for diverse substitutions, including benzyl groups.

  • The one-pot multi-component method offers a streamlined synthesis with environmental advantages and flexibility in substrate choice, although specific yields for the benzyl derivative are less commonly reported.

  • Spectroscopic data consistently show characteristic OH and carbonyl absorption bands, confirming the 4-ol substitution on the pyrimidine ring.

  • Reaction times vary from 1 hour (hydrazine hydrate method) to 6 hours (imidate-amine method), with temperature typically at reflux conditions for the solvent used.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-phenylpyrazole-4-carboxylate can react with formamide (HCONH₂) under reflux to form the pyrazolo[3,4-d]pyrimidin-4-one core, followed by benzylation at the N1 position. Recrystallization from dimethylformamide (DMF) or acetonitrile is often used for purification .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

  • ¹H NMR : To confirm substitution patterns (e.g., benzyl group integration at δ 5.5–6.0 ppm for CH₂ protons).
  • IR spectroscopy : To identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
  • HPLC : For purity assessment (>95% by area normalization) .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential inhalation hazards.
  • Dispose of waste via certified biological waste services, as the compound may exhibit toxicity to kidneys, liver, or blood systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in pyrazolo[3,4-d]pyrimidine synthesis?

  • Solvent selection : Dry acetonitrile or DMF enhances nucleophilic substitution for benzylation .
  • Catalysts : Use K₂CO₃ or Et₃N to deprotonate intermediates and accelerate cyclization.
  • Temperature control : Reflux at 80–100°C for 8–12 hours ensures complete reaction .
  • Workup : Cold-water quenching followed by recrystallization minimizes byproducts .

Q. How can researchers resolve contradictory biological activity data across studies?

  • Validate assays : Use standardized cell lines (e.g., HEK293 or HepG2) and replicate experiments ≥3 times.
  • Check solubility : Poor solubility in aqueous buffers (e.g., ~0.1 mg/mL in water ) may lead to false negatives. Pre-dissolve in DMSO (<1% final concentration) for in vitro studies.
  • Control for metabolites : LC-MS can confirm compound stability under assay conditions .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce acetyl or benzyl sulfanyl groups to enhance lipophilicity, as seen in analogs like 4-benzylsulfanyl derivatives .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes for intravenous administration .
  • Salt formation : Hydrochloride salts (e.g., [(R)-4-(3-((S)-1-(4-amino-3-methyl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)phenyl)pyrrolidin-2-one HCl]) improve aqueous solubility .

Q. How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidines?

  • Core modifications : Replace the 4-ol group with thiol or amine to assess potency changes in kinase inhibition .
  • Substituent variation : Compare benzyl vs. chlorophenyl or methyl groups at N1 to evaluate steric/electronic effects on binding .
  • Biological testing : Prioritize assays relevant to reported activities (e.g., anti-inflammatory or anticancer screens ).

Methodological Considerations

Q. What analytical methods confirm compound identity in complex mixtures?

  • LC-MS/MS : Quantifies the compound and detects degradation products (e.g., de-benzylated analogs).
  • X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine .
  • ²D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded aromatic regions .

Q. How to address low reproducibility in scaled-up synthesis?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for >10 g batches .
  • Monitor intermediates : Track reaction progress via TLC or in situ IR to identify incomplete steps.
  • Control moisture : Strictly anhydrous conditions prevent hydrolysis of sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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